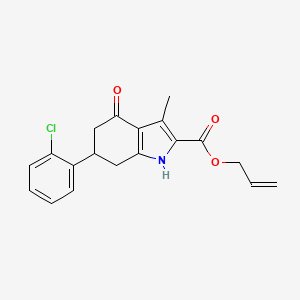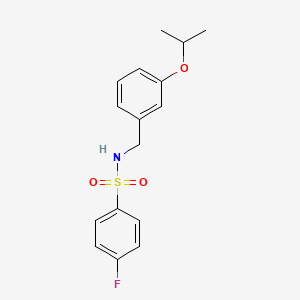
N-cyclopentyl-5-isopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
This compound belongs to a class of chemicals that have garnered interest for their diverse potential applications in various fields, including material science and pharmacology. Its structure is characterized by the presence of a triazole ring, a common motif in many bioactive compounds due to its unique chemical properties and biological relevance.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves a multi-step process, including the creation of the triazole ring through 1,3-dipolar cycloaddition reactions. Such methodologies afford compounds with varying substituents, indicating the versatility of this synthetic route for producing a wide range of triazole-based compounds with different functional groups (Shen et al., 2013).
Molecular Structure Analysis
Triazole compounds' molecular structures are often confirmed using spectroscopic methods such as NMR, IR, MS, and X-ray crystallography. These techniques provide detailed information on the molecular conformation, helping understand the compound's three-dimensional structure and how it might interact with other molecules. The intermolecular and intramolecular hydrogen bonding often plays a significant role in stabilizing these structures (Shen et al., 2013).
Aplicaciones Científicas De Investigación
Fluorescent Behavior and Synthesis
Triazole derivatives exhibit significant potential in the development of fluorescent materials. A study by Kamalraj et al. (2008) detailed the one-pot synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, demonstrating their fluorescent behavior. This research highlights the triazole's utility in creating compounds with specific electronic and photophysical properties, potentially useful for sensing, imaging, and material science applications Kamalraj, Senthil, & Kannan, 2008.
Biologically Active Scaffolds
Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates to develop triazole-based scaffolds. Their work underlines the role of triazoles in creating biologically active compounds, which could serve as the basis for developing new therapeutics, specifically peptidomimetics or molecules capable of inhibiting key biological targets such as HSP90 Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015.
Antibacterial and Antifungal Applications
Research conducted by Chauhan and Ram (2019) on triazolopyrimidine derivatives containing an isopropyl group demonstrated these compounds' antibacterial and antifungal activities. Their synthesis and subsequent evaluation underline the potential of triazole derivatives in addressing microbial resistance, paving the way for new antimicrobial agents Chauhan & Ram, 2019.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)17-16(18(23)19-14-8-4-5-9-14)20-21-22(17)15-10-6-7-13(3)11-15/h6-7,10-12,14H,4-5,8-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVEJHOBHQQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)